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Compound of Interest

Compound Name: M2698

Cat. No.: B608790

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK)
and pharmacodynamics (PD) of M2698, a potent and selective dual inhibitor of p70S6K and
Akt. The information is curated for researchers, scientists, and professionals involved in drug
development, offering detailed data, experimental methodologies, and visual representations of
key biological processes.

Core Pharmacological Profile

M2698 (previously MSC2363318A) is an orally bioavailable, ATP-competitive small molecule
inhibitor targeting the PI3K/Akt/mTOR (PAM) signaling pathway.[1][2][3][4] Dysregulation of this
pathway is implicated in approximately 30% of human cancers, making it a critical target for
therapeutic intervention.[1][3][5] M2698 was specifically developed to dually inhibit p70S6K and
Akt1/3, a mechanism designed to overcome the compensatory feedback loop that leads to Akt
activation observed with other PAM pathway inhibitors.[1][3][5][6][7]

Mechanism of Action

M2698 exerts its anti-tumor effects by blocking two key nodes in the PAM pathway. By
inhibiting p70S6K, it directly impacts cell growth and survival.[1][3] Simultaneously, its inhibition
of Aktl and Akt3 prevents the activation of a feedback mechanism that can otherwise
compromise the efficacy of therapies targeting this pathway.[1][3][5][6][7] This dual-inhibition
strategy leads to a more potent and sustained blockade of PAM pathway signaling.
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Below is a diagram illustrating the signaling pathway and the points of intervention by M2698.
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M2698 inhibits the PISK/Akt/mTOR pathway at p70S6K and Akt.

Pharmacokinetic Properties

M2698 has been characterized in both preclinical and clinical settings, demonstrating favorable
pharmacokinetic properties, including oral bioavailability and central nervous system
penetration.
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Preclinical Pharmacokinetics

Studies in animal models have been crucial in defining the absorption, distribution, metabolism,

and excretion (ADME) profile of M2698.

Parameter Species Value Notes
o No concentration
Protein Binding (free
Human Plasma 2.2% dependency

fraction)
observed.[1]
No concentration
Rat Plasma 4.9% dependency
observed.[1]
Rat Brain 0.5% [1]
Equal distribution
Brain Penetration Rat Kp,uu=1.0 between plasma and

brain.[1]

Tumor Exposure

Mouse (MDA-MB-453

xenograft)

Tumor:Plasma Ratio =
12:1

Over 24 hours after a
20 mg/kg daily dose
for 4 days.[1]

Rat (16-hour infusion)

Brain: 1750 ng/qg,
Plasma: 175 ng/mL

[1]

Rats and Mice

Brain tumor exposure
4-fold higher than

non-diseased brain

Following oral

administration.[1][5]

Clinical Pharmacokinetics

A Phase | clinical trial (NCT01971515) in patients with advanced solid tumors has provided key

insights into the pharmacokinetics of M2698 in humans.[8][9][10]
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Parameter Population Dosing Regimen Key Findings
M2698 was well
Advanced Cancer 15-380 mg once daily  tolerated; a maximum

Dose Escalation _
Patients (QD) tolerated dose was

not reached.[8]

Recommended Phase  Advanced Cancer 240 mg QD
: [ol10][11]
2 Dose Patients (monotherapy)

160 mg QD (with

9J[10][11
trastuzumab) [OL0][11]
160 mg QD / 240 mg
intermittent (with [9][10][11]

tamoxifen)

Pharmacodynamic Effects

The pharmacodynamic activity of M2698 has been demonstrated through the dose-dependent
inhibition of its targets and downstream signaling molecules, leading to anti-tumor effects in
vitro and in vivo.

In Vitro Potency

M2698 has shown high potency against its primary targets and downstream effectors in

biochemical and cellular assays.

Target/Endpoint IC50 Cell Lines/System

p70S6K 1 nM Biochemical Assay[1][2][5][12]
Aktl 1 nM Biochemical Assay[1][2][5][12]
Akt3 1nM Biochemical Assay[1][2][5][12]
pGSK3p (indirect) 17 nM Cellular Assay[1][2][5][12]
pS6 (indirect) 15 nM In vivo Assay[1][2][5][12]

Cell Proliferation 0.3-1.1 pM Breast Cancer Cell Lines[1]
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Preclinical In Vivo Pharmacodynamics

In animal models, M2698 demonstrated significant, dose-dependent anti-tumor activity.

Model

Dosing

Outcome

MDA-MB-453 Breast Cancer

Xenograft

20 mg/kg daily

>90% inhibition of S6

phosphorylation in tumors.[1]

MDA-MB-468 (TNBC)

Xenograft

10-20 mg/kg daily

Tumor stasis and growth
inhibition.[1]

30 mg/kg daily

Tumor regression.[1]

U251 Glioblastoma Orthotopic

Xenograft

25 mg/kg daily

Reduced brain tumor burden

and prolonged survival.[1]

Clinical Pharmacodynamics

In the Phase | clinical trial, M2698 demonstrated target engagement and anti-tumor activity.

Biomarker/Endpoint

Finding

Patient Population

pS6 Inhibition

Dose- and concentration-
dependent inhibition in
peripheral blood mononuclear

cells and tumor tissue.[9][10]

Advanced Cancer Patients

Clinical Activity (Monotherapy)

27.4% of patients had stable
disease at 12 weeks.[9][10][11]

Advanced Cancer Patients

Clinical Activity (Combination)

Partial responses observed in
breast cancer patients when
combined with trastuzumab or
tamoxifen.[9][10][11]

Advanced Breast Cancer

Patients

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of

M2698.
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In Vitro Kinase Assays

o Objective: To determine the half-maximal inhibitory concentration (IC50) of M2698 against
target kinases.

» Methodology: Biochemical assays were performed using purified recombinant kinases.
Kinase activity was measured in the presence of varying concentrations of M2698. The IC50
values were calculated from the resulting dose-response curves. For indirect inhibition of
pGSK3p, cellular assays were utilized where cells were treated with M2698, and the
phosphorylation status of GSK3[3 was assessed.

Cell Proliferation Assays

o Objective: To assess the anti-proliferative activity of M2698 in cancer cell lines.

» Methodology: A WST-8 assay was used to measure cellular proliferation.[6][7] Cancer cell
lines were seeded in 96-well plates and treated with a range of M2698 concentrations for 72
hours.[12] Cell viability was determined by measuring the absorbance of the colored
formazan product. IC50 values were calculated from the dose-response curves.

Western Blot Analysis

o Objective: To evaluate the effect of M2698 on the phosphorylation status of target proteins in
the PAM pathway.

+ Methodology: Cancer cell lines were treated with M2698 for a specified duration (e.g., 24
hours).[1][12] Whole-cell extracts were prepared, and proteins were separated by SDS-
PAGE, transferred to a membrane, and probed with primary antibodies specific for total and
phosphorylated forms of proteins such as Akt, S6, and PRAS40.[1][4]

The general workflow for a Western blot experiment is depicted below.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/78/13_Supplement/2935/627344/Abstract-2935-Preclinical-efficacy-of-the-p70S6K
https://www.researchgate.net/publication/327081017_Abstract_2935_Preclinical_efficacy_of_the_p70S6KAKT_dual_inhibitor_M2698_in_combination_with_trastuzumab_in_models_of_gastric_cancer
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://www.medchemexpress.com/m2698.html
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://www.benchchem.com/product/b608790?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://www.medchemexpress.com/m2698.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4859885/
https://aacrjournals.org/cancerres/article/77/13_Supplement/139/616785/Abstract-139-M2698-a-novel-dual-inhibitor-of
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Culture and
M2698 Treatment

l

Cell Lysis and
Protein Extraction

l

SDS-PAGE

l

Protein Transfer
(Blotting)

l

Blocking

l

Primary Antibody
Incubation

l

Secondary Antibody
Incubation

l

Detection and
Imaging

l

Data Analysis

Click to download full resolution via product page

A typical workflow for Western blot analysis.
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Animal Xenograft Models

» Objective: To assess the in vivo anti-tumor efficacy and pharmacodynamics of M2698.

e Methodology: Human cancer cell lines (e.g., MDA-MB-453, MDA-MB-468, U251) were
implanted into immunocompromised mice.[1] For subcutaneous models, cells were
implanted into the flank. For orthotopic brain tumor models, cells were implanted directly into
the brain.[1] Once tumors were established, mice were treated with M2698 or vehicle control
via oral gavage.[1] Tumor growth was monitored, and at the end of the study, tumors and
plasma were collected for pharmacokinetic and pharmacodynamic analyses.

Clinical Trial Protocol (Phase I)

» Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor
activity of M2698 in patients with advanced cancer.

o Methodology: A 3+3 dose-escalation design was employed, where patients received once-
daily oral M2698 in 21-day cycles.[8] An expansion phase followed at the recommended
Phase 2 dose. Pharmacokinetic blood samples were collected at predose and various time
points post-dose on days 1 and 15 of the first cycle.[13] Pharmacodynamic assessments
included the analysis of pS6 levels in peripheral blood mononuclear cells and tumor
biopsies.[9][10]

Conclusion

M2698 is a promising dual p70S6K and Akt inhibitor with a well-characterized pharmacokinetic
and pharmacodynamic profile. Its ability to be administered orally and penetrate the blood-brain
barrier, combined with its potent and selective mechanism of action that mitigates a key
resistance pathway, warrants further clinical investigation in cancers with PAM pathway
dysregulation, including those with central nervous system involvement.[1][5] The data
summarized in this guide provide a solid foundation for researchers and clinicians working on
the development of targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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